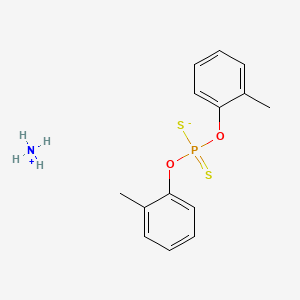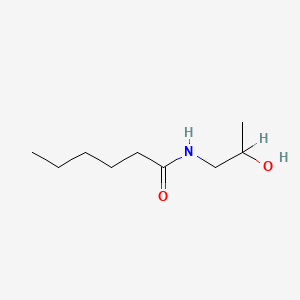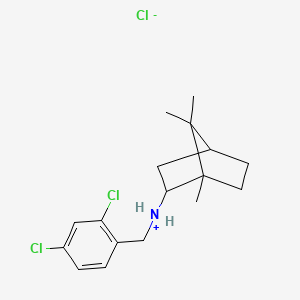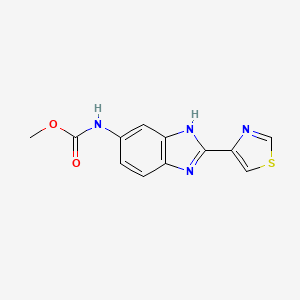
5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of fused benzene and imidazole rings. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate. The reaction can be represented as follows:
C6H4(NH2)2+HC(OCH3)3→C6H4N(NH)CH+3CH3OH
For 2-substituted derivatives, the condensation is conducted with aldehydes instead of formic acid, followed by oxidation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, ensuring that the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may result in simpler benzimidazole compounds.
Aplicaciones Científicas De Investigación
5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester has numerous scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor for developing pharmaceutical agents, particularly those targeting parasitic infections.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the function of certain enzymes or proteins, leading to its antimicrobial or antifungal effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound, known for its stability and versatility in chemical reactions.
2-(4-Thiazolyl)benzimidazole: A closely related compound with similar structural features but different functional groups.
Ethyl ester derivative: Another derivative with an ethyl ester group instead of a methyl ester.
Uniqueness
5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methyl ester group, in particular, influences its reactivity and solubility, making it suitable for various applications .
Propiedades
Número CAS |
27146-15-2 |
|---|---|
Fórmula molecular |
C12H10N4O2S |
Peso molecular |
274.30 g/mol |
Nombre IUPAC |
methyl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]carbamate |
InChI |
InChI=1S/C12H10N4O2S/c1-18-12(17)14-7-2-3-8-9(4-7)16-11(15-8)10-5-19-6-13-10/h2-6H,1H3,(H,14,17)(H,15,16) |
Clave InChI |
UJHJNNBFSLRWLT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




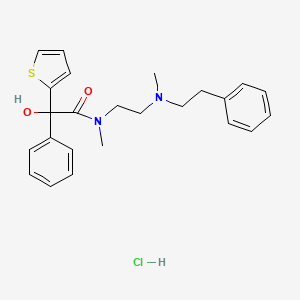
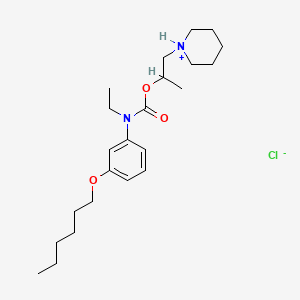
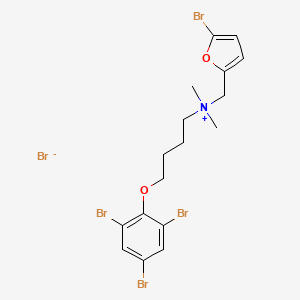

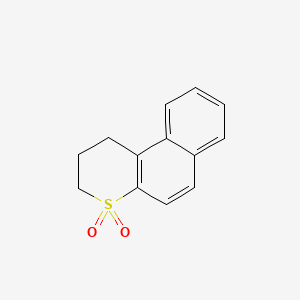

![2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B13752944.png)
![n-[(Benzyloxy)carbonyl]leucylleucinamide](/img/structure/B13752950.png)
